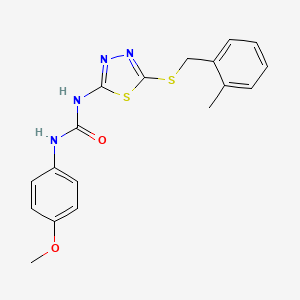

1-(4-甲氧基苯基)-3-(5-((2-甲基苄基)硫代)-1,3,4-噻二唑-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

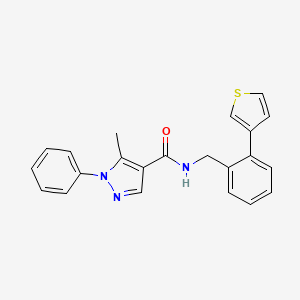

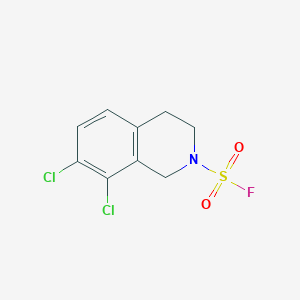

The compound 1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a derivative of thiadiazole urea, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anti-cancer properties and enzyme inhibition.

Synthesis Analysis

The synthesis of related thiadiazole urea derivatives typically involves the reaction of an appropriate thiadiazole with an isocyanate or a similar reactive intermediate. For instance, the synthesis of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was achieved by reacting 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate . This suggests that the synthesis of the compound would likely follow a similar pathway, involving the reaction of a 5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine with a 4-methoxyphenyl isocyanate.

Molecular Structure Analysis

The molecular structure of thiadiazole urea derivatives is characterized by the presence of a thiadiazole ring linked to a urea moiety. The crystal structure of a related compound, 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea, revealed that the molecule is nearly planar and forms dimers through paired N-H···O hydrogen bonds, which are further stabilized by π-π interactions . This information can be extrapolated to suggest that the compound may also exhibit a planar structure conducive to intermolecular interactions.

Chemical Reactions Analysis

Thiadiazole ureas can participate in various chemical reactions due to the presence of reactive functional groups. The urea moiety, in particular, can form hydrogen bonds, which can be crucial for the biological activity of these compounds. The thiadiazole ring can also engage in interactions with biological targets, such as enzymes or receptors. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against chronic myeloid leukemia cells by affecting the PI3K/AKT signaling pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole ureas, such as solubility, melting point, and stability, are influenced by the substituents on the thiadiazole ring and the phenyl group. The presence of a methoxy group, as in the compound of interest, could potentially increase the electron density on the phenyl ring, affecting its reactivity and interactions with biological targets. The crystal structure analysis of a related compound indicates that these molecules have a high degree of planarity and density, which could influence their solubility and crystalline properties .

科学研究应用

光动力治疗应用

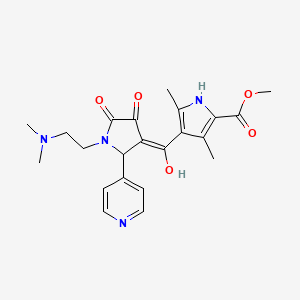

该化合物的衍生物,特别是那些与 1,3,4-噻二唑相关的衍生物,由于其光物理和光化学性质,已被探索其在光动力疗法 (PDT) 中的潜力。研究表明,这些衍生物可以作为高效的光敏剂,提供高单线态氧量子产率和合适的光降解量子产率,这对于 II 型光动力机制至关重要。此类特性表明它们在通过 PDT 治疗癌症中的应用,突出了它们作为 II 型光敏剂的巨大潜力 (Pişkin、Canpolat 和 Öztürk,2020 年)。

抗菌和抗增殖特性

含有 1,3,4-噻二唑骨架的化合物,包括那些类似于 1-(4-甲氧基苯基)-3-(5-((2-甲基苄基)硫代)-1,3,4-噻二唑-2-基)脲结构的化合物,已经过研究它们的生物活性。这些研究揭示了有希望的抗菌和抗增殖作用。某些衍生物显示出对氧化损伤的高 DNA 保护能力和对表皮葡萄球菌等特定菌株的强抗菌活性。此外,一些化合物对 PC-3 和 MDA-MB-231 等癌细胞系表现出细胞毒性,对化疗药物增强具有潜在意义 (Gür 等人,2020 年)。

用于 PET 研究的放射化学合成

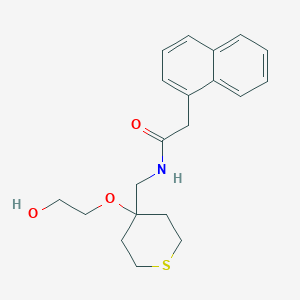

探索 1,3,4-噻二唑衍生物用于正电子发射断层扫描 (PET) 研究也是一个重要的研究领域。这些衍生物,特别是涉及 N-(4-甲氧基苄基)-N'-(5-硝基-1,3-噻唑-2-基)脲的衍生物,已被放射性标记用于脑部 PET 研究。尽管脑穿透的挑战限制了它们在研究脑靶标中的直接应用,但为其合成和评估开发的方法有助于 PET 示踪剂开发的更广泛领域和对药理机制的理解 (Vasdev 等人,2005 年)。

合成和结构分析

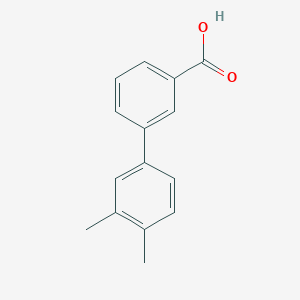

已经详细介绍了 1,3,4-噻二唑酰脲衍生物的微波辅助合成,包括那些与 1-(4-甲氧基苯基)-3-(5-((2-甲基苄基)硫代)-1,3,4-噻二唑-2-基)脲在结构上相关的衍生物。这些方法提供了快速有效的途径来合成各种 1,3,4-噻二唑衍生物,有助于开发具有潜在生物活性的化合物。这些化合物的结构表征和分析对于了解它们的特性和潜在应用至关重要 (Han 等人,2009 年)。

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-12-5-3-4-6-13(12)11-25-18-22-21-17(26-18)20-16(23)19-14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOXSMOGLVWNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)

![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)